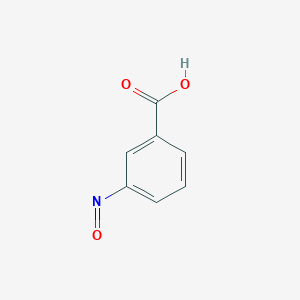

3-Nitrosobenzoic acid

Cat. No. B8606378

:

701-46-2

M. Wt: 151.12 g/mol

InChI Key: XGVGBXVWAPHQAY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06417178B1

Procedure details

As an alternative method of forming azo compounds, nitroso compounds are coupled to amines in glacial acetic acid by the Mills reaction. Badger, G. et al., Aust. J. Chem. 17: 1036 (1964). Nitroso compounds are made by the method of Coleman et al., Organic Synthesis Collective Vol. III: p668. For example, 3-nitrobenzoic acid (Aldrich Chem. Co., Milwaukee, Wis.) (2.44 mmoles) and a solution of 150 mg of NH4Cl in 5 ml of water are combined in a 50 ml round-bottomed flask and stirred vigorously. Zinc dust (372 mg) is added in small portions over 5 minutes. After the addition of zinc is complete the temperature begins to rise, but is kept between 50 and 55° C. by the use of an ice bath. The mixture is stirred at that temperature for 20 minutes and then the zinc residues are filtered and washed with boiling water. The combined filtrate and washings are cooled to 0° C. in a beaker by the addition of ice. To this cold mixture of the hydroxylamine, a cold solution of sulfuric acid (750 μl of concentrated acid plus enough ice to bring the temperature to −5° C.) is added with stirring. An ice-cold solution of 170 mg of sodium dichromate dihydrate in 750 μl of water is added all at once with stirring. The resulting 3-nitrosobenzoic acid thus obtained is combined with one-half of an equivalent of benzidine, 2,7-diaminofluorene or another benzidine derivative in glacial acetic acid and warmed to 70-80° C. for 7 hrs and then allowed to stand at room temperature overnight. The mixture is diluted with water and extracted with ethyl acetate giving 4,4′-bis(3-carboxy-phenylazo)-biphenyl), 2,7-bis(3-carboxy-phenylazo)-fluorene, or the corresponding bis(3-carboxy-phenylazo) derivative of the particular benzidine derivative employed.

[Compound]

Name

azo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

nitroso

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Nitroso

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])([O-])=[O:2].[NH4+].[Cl-]>C(O)(=O)C.O.[Zn]>[N:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])=[O:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

372 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Three

[Compound]

|

Name

|

azo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

nitroso

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Four

[Compound]

|

Name

|

Nitroso

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

2.44 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1

|

Step Six

|

Name

|

|

|

Quantity

|

150 mg

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Step Seven

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept between 50 and 55° C. by the use of an ice bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred at that temperature for 20 minutes

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the zinc residues are filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with boiling water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this cold mixture of the hydroxylamine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to −5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An ice-cold solution of 170 mg of sodium dichromate dihydrate in 750 μl of water is added all at once

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=O)C=1C=C(C(=O)O)C=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |